

A Technical Guide to Lignoceric Acid-d4-1 for Research Applications

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Compound of Interest

Compound Name: *Lignoceric acid-d4-1*

Cat. No.: *B12418571*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **Lignoceric acid-d4-1**, a crucial deuterated internal standard for the quantitative analysis of very-long-chain fatty acids (VLCFAs). This document details its commercial availability, analytical applications, and the biochemical pathways in which its non-deuterated counterpart, lignoceric acid, is involved.

Introduction to Lignoceric Acid and its Deuterated Analog

Lignoceric acid, or tetracosanoic acid, is a saturated fatty acid with a 24-carbon backbone (C24:0).[1][2] It is naturally present in small quantities in most fats and is a known byproduct of lignin production.[1][2] In biomedical research, lignoceric acid is of particular interest due to its association with several peroxisomal disorders, including Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy.[2][3][4] The accumulation of VLCFAs, such as lignoceric acid, in plasma and tissues is a key diagnostic marker for these conditions.[5][6]

Lignoceric acid-d4-1 is a stable isotope-labeled version of lignoceric acid, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7][8][9] Its near-identical chemical and physical properties to the

endogenous analyte allow for accurate correction of variations during sample preparation and analysis.[10]

Commercial Suppliers of Lignoceric Acid-d4-1

A critical aspect of research is sourcing high-quality reagents. The following table summarizes the key commercial suppliers of **Lignoceric acid-d4-1**, providing a comparative overview of their product specifications.

Supplier	Product Name	CAS Number	Purity	Available Quantities
MedChemExpress	Lignoceric acid-d4-1	1219794-59-8	98.80%	5 mg, 10 mg, 25 mg, 50 mg
Chemsrco (Shanghai Nianxing Industrial Co., Ltd)	Tetracosanoic-12,12,13,13-d4 acid	1219794-59-8	98.0%	Inquiry required
Sigma-Aldrich (AA BLOCKS, INC.)	Lignoceric acid-d4-1	1219794-59-8	98%	Inquiry required

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites.

Experimental Protocols: Quantitative Analysis of VLCFAs using GC-MS

The use of deuterated internal standards is the gold standard for the accurate quantification of organic acids in biological matrices.[10] The following is a detailed protocol for the analysis of very-long-chain fatty acids, including lignoceric acid, in plasma samples using **Lignoceric acid-d4-1** as an internal standard, adapted from established methodologies.[5][11][12][13]

Materials and Reagents

- Biological sample (e.g., plasma, tissue homogenate, cultured cells)
- **Lignoceric acid-d4-1** internal standard solution (concentration to be optimized based on expected analyte levels)
- Methanol, HPLC grade
- Hydrochloric acid (HCl), concentrated
- Iso-octane, HPLC grade
- Pentafluorobenzyl (PFB) bromide
- Diisopropylethylamine (DIPEA)
- Acetonitrile, HPLC grade
- Deionized water
- Glassware, washed and solvent-rinsed to be free of fatty acid contamination[12]

Sample Preparation and Extraction

- **Sample Aliquoting:** Transfer a precise volume of the biological sample (e.g., 100 µL of plasma) into a clean glass tube.
- **Internal Standard Spiking:** Add a known amount of the **Lignoceric acid-d4-1** internal standard solution to each sample.
- **Hydrolysis (for total fatty acid analysis):** For the analysis of total fatty acids (free and esterified), an alkaline hydrolysis step (e.g., with KOH in methanol) is required to release fatty acids from complex lipids. This is followed by acidification. For free fatty acid analysis, this step is omitted.
- **Acidification:** Acidify the sample with HCl to a final concentration of approximately 25 mM to protonate the fatty acids.[11][12]

- Liquid-Liquid Extraction: Add iso-octane to the sample, vortex vigorously, and centrifuge to separate the phases. The fatty acids will partition into the upper organic layer. Repeat the extraction to ensure complete recovery.[\[11\]](#)[\[12\]](#)
- Drying: Transfer the organic extracts to a clean tube and evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization

- To enhance volatility and improve chromatographic properties for GC analysis, the extracted fatty acids are derivatized to their pentafluorobenzyl (PFB) esters.
- Reconstitute the dried extract in a solution of 1% PFB bromide and 1% DIPEA in acetonitrile.[\[11\]](#)[\[12\]](#)
- Incubate the reaction mixture at room temperature for approximately 20-30 minutes.[\[13\]](#)
- Dry the derivatization reagents under a stream of nitrogen.

GC-MS Analysis

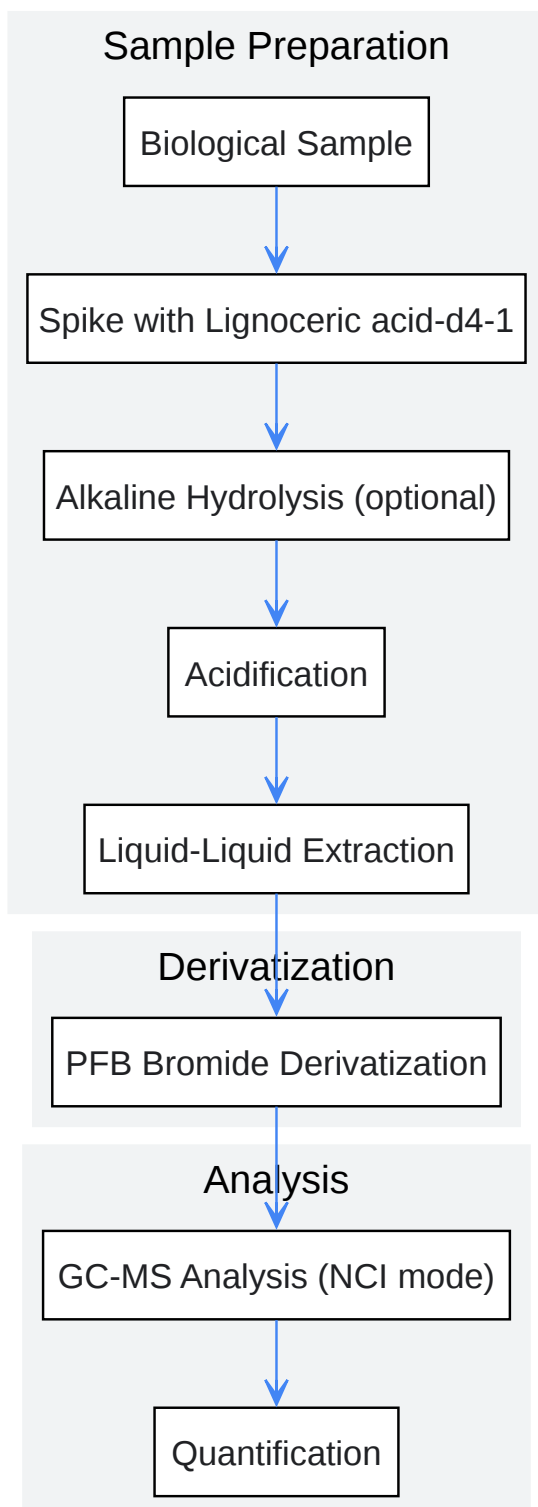
- Reconstitution: Dissolve the derivatized sample in a small, precise volume of iso-octane.
- Injection: Inject an aliquot of the reconstituted sample onto the GC-MS system.
- Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the fatty acid PFB esters. The temperature program should be optimized to achieve baseline separation of lignoceric acid from other fatty acids.
- Mass Spectrometric Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.[\[13\]](#) Monitor the characteristic ions for both the endogenous lignoceric acid-PFB ester and the **Lignoceric acid-d4-1**-PFB ester.
- Quantification: Create a standard curve using known concentrations of unlabeled lignoceric acid and a fixed concentration of the **Lignoceric acid-d4-1** internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of lignoceric acid in the unknown samples.

Visualizing the Workflow and Metabolic Context

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Experimental Workflow for VLCFA Quantification

Experimental Workflow for VLCFA Quantification



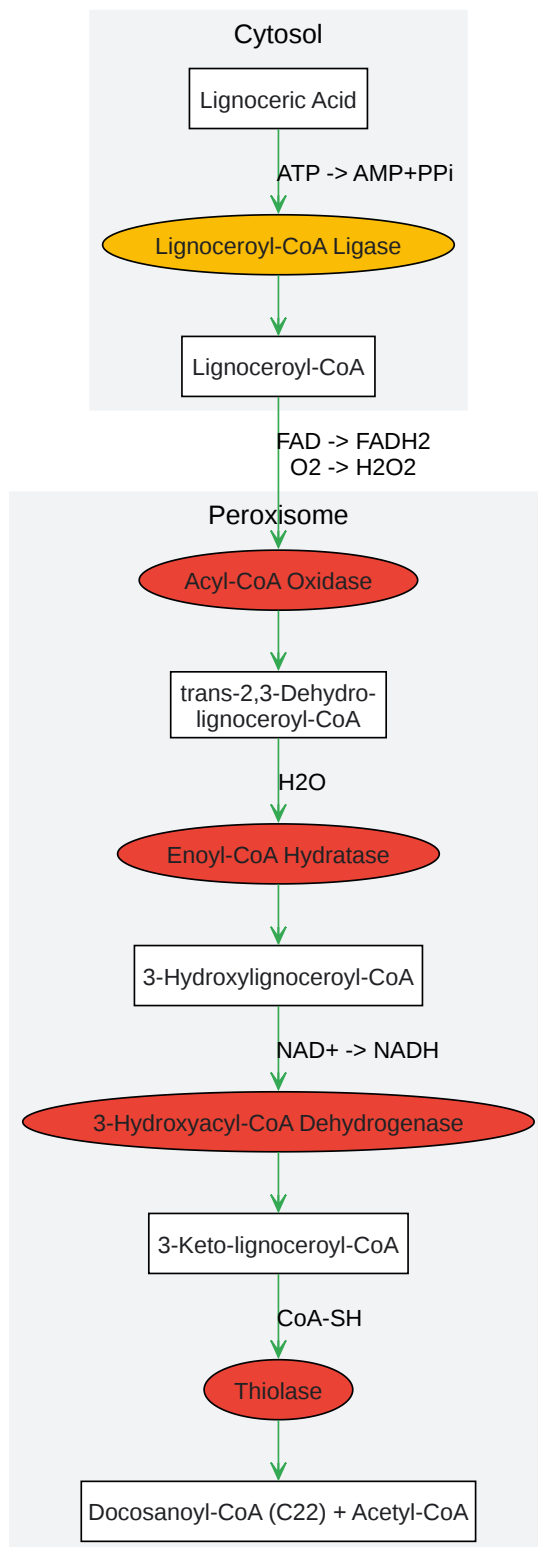
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Caption: Workflow for VLCFA analysis using a deuterated standard.

Lignoceric Acid Peroxisomal Beta-Oxidation Pathway

Lignoceric acid is primarily metabolized through beta-oxidation within peroxisomes.^{[2][14]} This is a critical pathway, and its dysfunction leads to the accumulation of VLCFAs observed in certain genetic disorders.

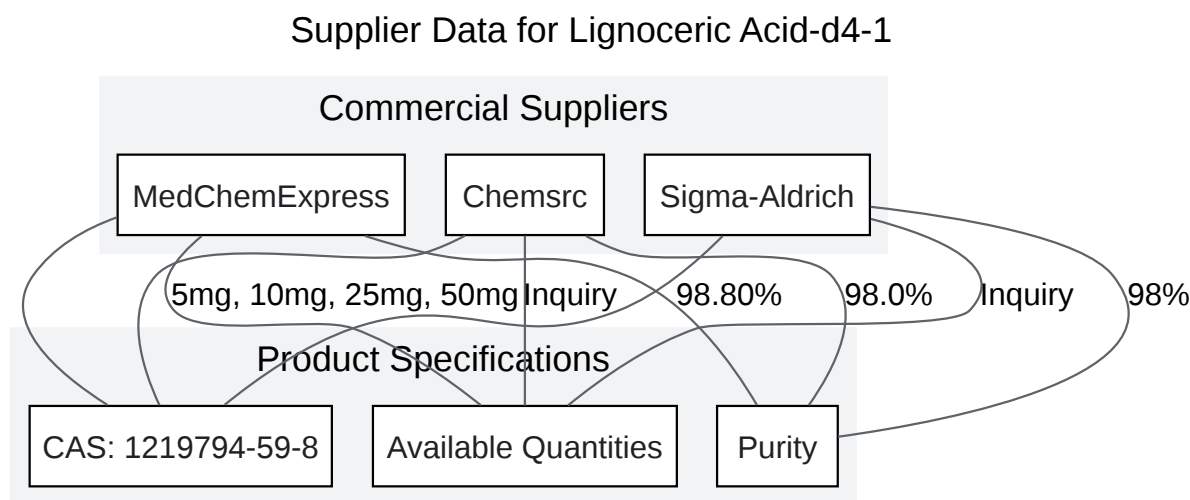
Peroxisomal Beta-Oxidation of Lignoceric Acid



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Caption: Key steps in the peroxisomal beta-oxidation of lignoceric acid.

Logical Relationship of Supplier Data



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Caption: Comparative overview of supplier specifications.

Conclusion

Lignoceric acid-d4-1 is an indispensable tool for researchers investigating the role of very-long-chain fatty acids in health and disease. Its use as an internal standard ensures the accuracy and reliability of quantitative data, which is paramount in clinical diagnostics and drug development. This guide provides the necessary information for sourcing this critical reagent and implementing a robust analytical methodology. Researchers are encouraged to consult the suppliers' technical datasheets for the most current product information and to optimize the provided experimental protocol for their specific applications.

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